2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid
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Overview
Description
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperazine ring. This compound is often used in peptide synthesis due to its ability to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Fmoc-protected piperazine: This step involves reacting 9H-fluoren-9-ylmethanol with piperazine in the presence of a base such as sodium hydride to form the Fmoc-protected piperazine.
Attachment of the methylpropanoic acid: The Fmoc-protected piperazine is then reacted with 2-bromo-2-methylpropanoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process and ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Coupling: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of coupling agents like N-hydroxysuccinimide (NHS).
Major Products
Deprotection: The major product is the free amine derivative.
Substitution: Products vary depending on the nucleophile used.
Coupling: The major products are peptides or peptide derivatives.
Scientific Research Applications
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protecting group for amines, allowing for the stepwise synthesis of peptides.
Medicinal Chemistry: It is used in the development of peptide-based drugs.
Bioconjugation: The compound is used to link peptides to other molecules, such as fluorescent dyes or drugs, for various applications in biology and medicine.
Mechanism of Action
The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions during peptide bond formation. The protected amine can later be deprotected under basic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
- N~2~-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N~6~-[(4-methoxyphenyl) (diphenyl)methyl]-L-lysine
Uniqueness
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid is unique due to its specific structure, which combines the Fmoc protecting group with a piperazine ring and a methylpropanoic acid moiety. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in the field of organic chemistry.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-23(2,21(26)27)25-13-11-24(12-14-25)22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJPJZWTGLIZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138005-68-0 |
Source
|
Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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